molecular formula C16H16N6O2S2 B2710578 2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 921537-47-5

2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2710578
CAS RN: 921537-47-5
M. Wt: 388.46
InChI Key: OPJSBTWRDHVZKX-UHFFFAOYSA-N
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Description

The compound “2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a methoxyphenyl group, an imidazotriazole ring, a thio group, and a thiazolyl group .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and includes several key functional groups. The 4-methoxyphenyl group suggests a benzene ring with a methoxy (OCH3) substituent. The imidazo[2,1-c][1,2,4]triazol-3-yl group indicates a fused ring system containing both imidazole and triazole rings. The thio group (-SH) and the thiazol-2-yl group suggest the presence of a thiazole ring .

Scientific Research Applications

Synthesis and Biological Activity

A series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds, similar in structure to the specified chemical, have been designed and synthesized. These compounds were evaluated for their cytotoxicity against human cancer cell lines, demonstrating potential as inhibitors with significant selectivity and potency (Ding et al., 2012). Similarly, compounds with acetamido pyrrolyl oxazoles/thiazoles/imidazoles structures were prepared and showed promising antibacterial and anti-inflammatory activities (Sowmya et al., 2017). These studies highlight the diverse potential of such compounds in therapeutic applications.

Anticancer and Antitumor Activities

The research extends into anticancer and antitumor activities, where specific derivatives have been synthesized and screened for antitumor activity in vitro. Notably, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems showed considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015). This demonstrates the potential of structurally related compounds in targeting various types of cancer cells.

Antimicrobial and Anti-inflammatory Properties

Another focus area is the antimicrobial and anti-inflammatory properties of these compounds. Derivatives with imidazo[2,1-b]thiazole moiety have shown promising antimicrobial activities, making them candidates for further evaluation as antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010). Additionally, studies on the anti-inflammatory activities of omega-(1H-1-imidazolyl)-N-phenylalkanoic acid amide derivatives revealed significant results, further emphasizing the therapeutic potential of these compounds (Aktürk et al., 2002).

Molecular Docking and Kinase Inhibition

The compounds' molecular docking studies and their interaction with enzymes such as COX-2 and p38α MAP kinase have been explored, showing strong inhibitory activity which underscores their potential in the design of enzyme inhibitors for therapeutic use (Ertas et al., 2022; Tariq et al., 2018).

properties

IUPAC Name

2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S2/c1-24-12-4-2-11(3-5-12)21-7-8-22-15(21)19-20-16(22)26-10-13(23)18-14-17-6-9-25-14/h2-6,9H,7-8,10H2,1H3,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPJSBTWRDHVZKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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